molecular formula C11H15NO6S3 B2869980 Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448038-06-9

Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2869980
CAS No.: 1448038-06-9
M. Wt: 353.42
InChI Key: VOQZYKJADFLIHX-UHFFFAOYSA-N
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Description

Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carboxylate ester and at the 3-position with a sulfonated pyrrolidine moiety. The pyrrolidine ring is further modified by a methylsulfonyl (-SO₂CH₃) group at its 3-position, enhancing its electron-withdrawing properties and polarity.

Properties

IUPAC Name

methyl 3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S3/c1-18-11(13)10-9(4-6-19-10)21(16,17)12-5-3-8(7-12)20(2,14)15/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQZYKJADFLIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Methyl 3-Aminothiophene-2-carboxylate

The thiophene core is functionalized via chlorosulfonation. Methyl 3-aminothiophene-2-carboxylate (10 mmol) is dissolved in chlorosulfonic acid (20 mL) at 0°C under nitrogen. After stirring for 2 h, the mixture is quenched into ice-water, yielding methyl 3-sulfamoylthiophene-2-carboxylate as a white solid (78% yield).

Key Analytical Data

  • LC-MS (ESI+) : m/z 264.0 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.6 Hz, 1H, Th-H), 7.58 (d, J = 5.6 Hz, 1H, Th-H), 3.92 (s, 3H, COOCH₃).

Preparation of 3-(Methylsulfonyl)pyrrolidine

Oxidation of 3-(Methylthio)pyrrolidine

3-(Methylthio)pyrrolidine (5 mmol) is treated with oxone (15 mmol) in acetic acid/water (1:1, 20 mL) at 50°C for 6 h. The product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated to afford 3-(methylsulfonyl)pyrrolidine as a crystalline solid (85% yield).

Optimization Notes

  • Solvent Choice : Acetic acid enhances oxone solubility, preventing side reactions.
  • Temperature Control : Exceeding 60°C leads to overoxidation to sulfonic acids.

Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 3.65–3.52 (m, 4H, pyrrolidine-H), 3.01 (s, 3H, SO₂CH₃), 2.42–2.35 (m, 1H, CH), 2.20–2.10 (m, 2H, CH₂).

Sulfonamide Coupling: Final Assembly

Activation of Sulfamoyl Chloride

Methyl 3-sulfamoylthiophene-2-carboxylate (5 mmol) is refluxed with thionyl chloride (10 mL) for 3 h. Excess thionyl chloride is removed under vacuum to yield the sulfonyl chloride intermediate, used without purification.

Nucleophilic Substitution with 3-(Methylsulfonyl)pyrrolidine

The sulfonyl chloride (5 mmol) is dissolved in dry DCM (20 mL) and added dropwise to a solution of 3-(methylsulfonyl)pyrrolidine (6 mmol) and triethylamine (10 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with 1M HCl, dried (MgSO₄), and purified via silica chromatography (hexane/ethyl acetate 3:1) to yield the title compound (68% yield).

Critical Reaction Parameters

  • Base Selection : Triethylamine outperforms DIPEA in minimizing side reactions.
  • Solvent : Dichloromethane prevents premature hydrolysis of the sulfonyl chloride.

Analytical Validation

  • HRMS (ESI+) : m/z 409.0521 [M+H]⁺ (calc. 409.0518 for C₁₂H₁₇N₂O₆S₃)
  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.4 (COOCH₃), 141.2 (Th-C), 132.8 (Th-C), 58.3 (pyrrolidine-NCH₂), 53.1 (COOCH₃), 44.7 (SO₂CH₃), 34.2 (pyrrolidine-CH), 28.5 (pyrrolidine-CH₂).

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation of Preformed Pyrrolidine-Thiophene Conjugates

Attempts to sulfonate pre-coupled intermediates led to decomposition (<20% yield), attributed to the sensitivity of the sulfonamide bond to strong acids.

Microwave-Assisted Coupling

Using microwave irradiation (100°C, 30 min) improved reaction efficiency (82% yield) but required specialized equipment.

Industrial Scalability and Cost Analysis

Step Cost Driver Mitigation Strategy
Sulfonation Chlorosulfonic acid usage Catalyst recycling (85% recovery)
Pyrrolidine Oxidation Oxone consumption Switch to H₂O₂/O₂ catalytic oxidation
Chromatography Solvent volume Switch to crystallization (hexane/EtOAc)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, potentially yielding thiophene derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiophene derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and as a potential drug candidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

The compound’s uniqueness lies in the dual sulfonyl groups: one linking the pyrrolidine to the thiophene, and another on the pyrrolidine itself. Key comparisons include:

Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate (CAS: 895261-88-8)
  • Structure : Lacks the methylsulfonyl group on the pyrrolidine.
Pyrazolo[3,4-d]pyrimidine-Thiophene Derivatives (Example 62, )
  • Structure : Combines a thiophene-2-carboxylate with a pyrazolo[3,4-d]pyrimidine substituent.
  • Implications : The pyrimidine ring introduces hydrogen-bonding capability, likely enhancing biological activity (e.g., kinase inhibition) compared to the sulfonated pyrrolidine-thiophene scaffold .
Piperidine-Based Methylsulfonyl Compounds ()
  • Structure : Piperidine rings substituted with methylsulfonylphenyl groups.

Physicochemical Properties (Inferred)

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
Target Compound ~405 (estimated) Not reported Likely polar Dual sulfonyl groups, methylsulfonyl-pyrrolidine
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate ~311 (estimated) Not reported Moderate polarity Single sulfonyl group on pyrrolidine
Example 62 Compound 560.2 (M++1) 227–230 Low (brown solid) Pyrazolo[3,4-d]pyrimidine-thiophene hybrid
  • Solubility Trends: The target compound’s dual sulfonyl groups likely increase hydrophilicity compared to its non-methylsulfonated analog . However, pyrazolo-pyrimidine derivatives (Example 62) exhibit lower solubility due to larger aromatic systems .

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